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Compound of Interest

Compound Name: KL044

Cat. No.: B15611278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of KL044, a potent small-molecule

modulator of the circadian clock. It details the mechanism of action, experimental protocols for

its characterization, and quantitative data on its effects, serving as a valuable resource for

researchers in circadian biology and drug discovery.

Introduction to KL044
KL044 is a synthetic small molecule, chemically identified as 2-(9H-carbazol-9-yl)-N-(2-chloro-

6-cyanophenyl)acetamide, that has emerged as a powerful chemical probe for studying the

mammalian circadian clock.[1] It was developed through an extensive structure-activity

relationship analysis of a previously identified cryptochrome (CRY) stabilizer, KL001.[1][2]

KL044 exhibits significantly higher potency than its predecessor, making it a valuable tool for

dissecting the molecular gears of our internal timekeeping machinery.[1][2]

The core of the mammalian circadian clock is a transcription-translation feedback loop involving

a set of "clock genes." The proteins CLOCK and BMAL1 form a heterodimer that activates the

transcription of the Period (Per1 and Per2) and Cryptochrome (Cry1 and Cry2) genes.[3] The

resulting PER and CRY proteins then translocate to the nucleus and inhibit the activity of the

CLOCK:BMAL1 complex, thereby repressing their own transcription.[3] This negative feedback

loop generates a rhythm of approximately 24 hours.
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KL044's primary mechanism of action is the stabilization of the CRY proteins, which are key

negative regulators in this feedback loop.[1][2] By preventing the ubiquitin-dependent

degradation of CRY1 and CRY2, KL044 enhances their repressive activity on the

CLOCK:BMAL1 complex.[2] This leads to a dose-dependent lengthening of the circadian

period and a suppression of the expression of CLOCK:BMAL1 target genes, most notably

Per2.[1][2]

Mechanism of Action: A Signaling Pathway
Perspective
The molecular interactions of KL044 with CRY proteins lead to a cascade of events within the

core circadian clock machinery. The following diagram illustrates this signaling pathway.
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Caption: Mechanism of action of KL044 on the core circadian clock.

While KL044's primary target is CRY, its effects reverberate throughout the clock network. The

nuclear receptor REV-ERBα/β is another key repressor of Bmal1 transcription, forming a

stabilizing loop in the circadian oscillator.[4] Although no direct interaction between KL044 and

REV-ERB has been reported, the stabilization of CRY and the subsequent altered dynamics of

the core loop will indirectly influence the expression and activity of REV-ERB.

Quantitative Data on KL044's Efficacy
The potency and effects of KL044 on the circadian clock have been quantified in various cell-

based assays. The following tables summarize the key quantitative data available.

Table 1: Potency of KL044

Parameter Value Cell Line Assay

pEC50 7.32 U2OS
Bmal1-dLuc Reporter

Assay

Table 2: Effect of KL044 on Circadian Period Length in U2OS Cells

KL044 Concentration (µM) Period Lengthening (hours)

0.1 ~0.5

0.3 ~1.5

1 ~3.0

3 ~4.5

Data in Table 2 are estimated from published dose-response curves.[2]

Table 3: Comparison of KL044 and KL001
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Feature KL044 KL001

Potency ~10-fold higher Baseline

CRY1 Stabilization Potent Moderate

Per2 Activity Repression Strong Moderate

Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize

KL044.

Cell Culture and Reagents
Cell Lines:

Human osteosarcoma U2OS cells stably expressing a Bmal1-dLuciferase (Bmal1-dLuc) or

Per2-dLuciferase (Per2-dLuc) reporter.[5]

Human Embryonic Kidney (HEK293) cells stably expressing a CRY1-Luciferase (CRY1-

LUC) or CRY2-Luciferase (CRY2-LUC) fusion protein.[6]

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

KL044 Stock Solution: Prepare a 10 mM stock solution of KL044 in dimethyl sulfoxide

(DMSO). Store at -20°C.

Luciferase Reporter Assays for Circadian Rhythm
Analysis
This protocol is designed to assess the effect of KL044 on the period and amplitude of the

circadian clock in U2OS reporter cell lines.
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1. Seed U2OS reporter cells
(Bmal1-dLuc or Per2-dLuc)

in 35-mm dishes

2. Culture to confluency

3. Synchronize cells with
100 nM dexamethasone for 2 hours

4. Replace with recording medium
containing desired concentration of KL044

(or DMSO vehicle control)

5. Place dishes in a luminometer
(e.g., LumiCycle) at 37°C

6. Record bioluminescence
at 10-minute intervals for 5-7 days

7. Analyze data to determine
circadian period, amplitude, and phase

Click to download full resolution via product page

Caption: Workflow for Luciferase Reporter Assay.
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Detailed Steps:

Cell Seeding: Plate U2OS reporter cells in 35-mm culture dishes at a density that allows

them to reach confluency at the time of synchronization.

Synchronization: When cells are confluent, replace the culture medium with medium

containing 100 nM dexamethasone. Incubate for 2 hours at 37°C.

Treatment: After synchronization, wash the cells once with phosphate-buffered saline (PBS)

and replace the medium with fresh, serum-free recording medium containing the desired

concentration of KL044 or a corresponding concentration of DMSO as a vehicle control.

Bioluminescence Recording: Immediately place the culture dishes in a luminometer (e.g., a

LumiCycle apparatus) set to 37°C. Record bioluminescence at regular intervals (e.g., every

10 minutes) for at least 5 days.

Data Analysis: Analyze the resulting bioluminescence data using appropriate software (e.g.,

LumiCycle Analysis software) to determine the circadian period, amplitude, and phase of the

rhythms.

CRY-LUC Stabilization Assay
This assay measures the ability of KL044 to stabilize CRY1 and CRY2 proteins.
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1. Seed HEK293 cells stably expressing
CRY1-LUC or CRY2-LUC in 96-well plates

2. Culture to confluency

3. Treat cells with cycloheximide (10 µg/mL)
to inhibit protein synthesis

4. Simultaneously treat with desired
concentrations of KL044 or DMSO

5. Measure luciferase activity at
multiple time points (e.g., 0, 2, 4, 6, 8 hours)

6. Plot luciferase activity over time
and calculate the half-life of the

CRY-LUC fusion protein

Click to download full resolution via product page

Caption: Workflow for CRY-LUC Stabilization Assay.

Detailed Steps:

Cell Seeding: Plate HEK293 cells stably expressing CRY1-LUC or CRY2-LUC in a 96-well

plate.
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Treatment: Once the cells are confluent, treat them with 10 µg/mL cycloheximide to block

new protein synthesis. Concurrently, add the desired concentrations of KL044 or DMSO

vehicle control.

Luciferase Measurement: At various time points after treatment (e.g., 0, 2, 4, 6, and 8 hours),

measure luciferase activity using a luminometer and a suitable luciferase assay reagent.

Data Analysis: Plot the natural logarithm of the luciferase activity against time. The half-life of

the CRY-LUC fusion protein can be calculated from the slope of the resulting linear

regression. An increase in the half-life in the presence of KL044 indicates protein

stabilization.

Conclusion
KL044 is a highly potent and valuable chemical tool for the study of circadian rhythms. Its

specific mechanism of action, the stabilization of CRY proteins, allows for the precise

modulation of the core clock machinery. The experimental protocols and quantitative data

presented in this guide provide a solid foundation for researchers to utilize KL044 effectively in

their studies to further unravel the complexities of the circadian clock and its role in health and

disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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